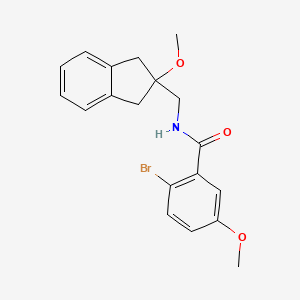

2-bromo-5-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

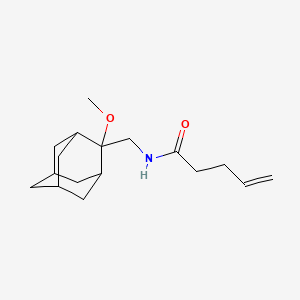

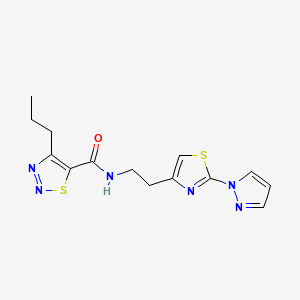

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also has methoxy groups and a dihydroindenyl group attached to it .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, an amide group, methoxy groups, and a dihydroindenyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromine atom and the methoxy groups would likely make the compound relatively polar .Aplicaciones Científicas De Investigación

Synthesis of CCR5 Antagonists

A study by Ikemoto et al. (2005) details a practical method for synthesizing CCR5 antagonists, which are critical in the treatment of conditions like HIV. This synthesis process involves various chemical reactions, including esterification and the Suzuki−Miyaura reaction, to produce an orally active compound (Ikemoto et al., 2005).

Potential Antipsychotic Agents

Högberg et al. (1990) conducted a study on the synthesis and properties of compounds closely related to 2-bromo-5-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide. They found that these compounds exhibit potent antidopaminergic properties, making them candidates for antipsychotic drugs (Högberg et al., 1990).

Synthesis of Dopamine and Serotonin Receptor Antagonists

Research by Hirokawa et al. (2000) focuses on the efficient synthesis of a carboxylic acid moiety that acts as a potent antagonist for dopamine D2, D3, and serotonin-3 (5-HT3) receptors. This process contributes to the development of treatments for neurological and psychiatric disorders (Hirokawa et al., 2000).

Photodynamic Therapy for Cancer Treatment

A 2020 study by Pişkin et al. discusses the synthesis and characterization of new zinc phthalocyanine derivatives with potential applications in photodynamic therapy for cancer treatment. These compounds exhibit high singlet oxygen quantum yield, making them effective as Type II photosensitizers in cancer therapy (Pişkin et al., 2020).

Development of Heparanase Inhibitors

Research by Xu et al. (2006) presents a novel class of benzamides, including derivatives of this compound, as inhibitors of the enzyme heparanase. These inhibitors show promise in cancer therapy due to their ability to modulate heparanase activity, which is involved in tumor metastasis and angiogenesis (Xu et al., 2006).

Mecanismo De Acción

Target of Action

The primary targets of 2-bromo-5-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them potential targets for this compound .

Mode of Action

The exact mode of action of This compound Indole derivatives are known to interact excellently with receptors , which could lead to various changes in cellular processes.

Biochemical Pathways

The specific biochemical pathways affected by This compound Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.

Result of Action

The molecular and cellular effects of This compound Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Análisis Bioquímico

Biochemical Properties

2-bromo-5-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, potentially inhibiting or modifying its activity. This interaction can lead to changes in the metabolic pathways and the overall biochemical environment.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation . Additionally, the compound can alter gene expression patterns, leading to changes in the production of various proteins and enzymes. These effects can have significant implications for cellular health and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with specific biomolecules. For instance, it can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity . This binding can result in changes in the enzyme’s conformation and function, ultimately affecting various biochemical pathways. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that the compound remains stable under certain conditions but can degrade over time when exposed to light or heat Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of specific biochemical pathways . At higher doses, toxic or adverse effects can occur, including damage to vital organs and disruption of normal physiological processes. Understanding the dosage effects is essential for determining the safe and effective use of the compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics and endogenous compounds . These interactions can lead to changes in metabolic flux and the levels of various metabolites. The compound’s involvement in these pathways highlights its potential impact on overall metabolic processes and its importance in biochemical research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by several factors. The compound can interact with specific transporters and binding proteins, which facilitate its movement across cell membranes . Additionally, its localization and accumulation within certain tissues can affect its activity and function. Understanding these transport and distribution mechanisms is crucial for predicting the compound’s behavior in biological systems.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production

Propiedades

IUPAC Name |

2-bromo-5-methoxy-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrNO3/c1-23-15-7-8-17(20)16(9-15)18(22)21-12-19(24-2)10-13-5-3-4-6-14(13)11-19/h3-9H,10-12H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUARCRADFNSZBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NCC2(CC3=CC=CC=C3C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2634366.png)

methanone](/img/structure/B2634368.png)

![Methyl 2-chloro-5-{[1-(methoxycarbonyl)cyclohexyl]sulfamoyl}pyridine-3-carboxylate](/img/structure/B2634369.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/no-structure.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2634385.png)

![9-{[Methyl(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]methyl}-9-azabicyclo[6.2.0]decan-10-one](/img/structure/B2634387.png)